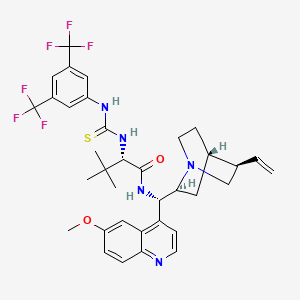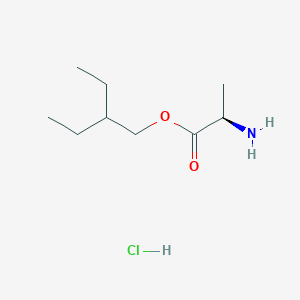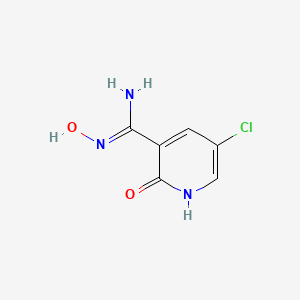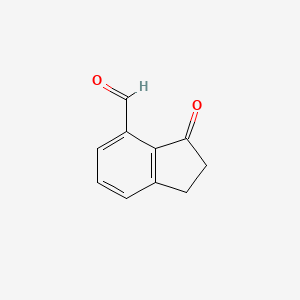
21-(4-Nitrophenoxy)-21-oxohenicosanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
21-(4-Nitrophenoxy)-21-oxohenicosanoic acid is a synthetic organic compound characterized by the presence of a long aliphatic chain with a terminal carboxylic acid group and a nitrophenoxy substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 21-(4-Nitrophenoxy)-21-oxohenicosanoic acid typically involves a multi-step process. One common method includes the following steps:
Preparation of 4-Nitrophenol: This can be achieved through the nitration of phenol using a mixture of concentrated nitric acid and sulfuric acid.
Formation of 4-Nitrophenoxyalkane: The 4-nitrophenol is then reacted with a suitable alkyl halide (e.g., 1-bromoheptadecane) in the presence of a base such as potassium carbonate to form the 4-nitrophenoxyalkane.
Oxidation: The resulting 4-nitrophenoxyalkane is oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to introduce the carboxylic acid group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
21-(4-Nitrophenoxy)-21-oxohenicosanoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrophenoxy group can participate in nucleophilic aromatic substitution reactions, where the nitro group is replaced by other nucleophiles.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide or other strong nucleophiles.
Esterification: Methanol and sulfuric acid as a catalyst.
Major Products
Reduction: 21-(4-Aminophenoxy)-21-oxohenicosanoic acid.
Substitution: Various substituted phenoxy derivatives.
Esterification: Methyl 21-(4-nitrophenoxy)-21-oxohenicosanoate.
科学研究应用
21-(4-Nitrophenoxy)-21-oxohenicosanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of novel materials, such as surfactants and polymers.
作用机制
The mechanism of action of 21-(4-Nitrophenoxy)-21-oxohenicosanoic acid depends on its specific application. For instance, if used as an antimicrobial agent, it may disrupt bacterial cell membranes or inhibit essential enzymes. The nitrophenoxy group can interact with various molecular targets, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
4-Nitrophenoxyacetic acid: Similar structure but with a shorter aliphatic chain.
4-Nitrophenoxybutanoic acid: Another analog with a different chain length.
4-Nitrophenoxydecanoic acid: A compound with a medium-length aliphatic chain.
Uniqueness
21-(4-Nitrophenoxy)-21-oxohenicosanoic acid is unique due to its long aliphatic chain, which imparts distinct physical and chemical properties. This makes it suitable for applications where longer chain lengths are advantageous, such as in the development of surfactants and polymers with specific characteristics.
属性
分子式 |
C27H43NO6 |
|---|---|
分子量 |
477.6 g/mol |
IUPAC 名称 |
21-(4-nitrophenoxy)-21-oxohenicosanoic acid |
InChI |
InChI=1S/C27H43NO6/c29-26(30)18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-27(31)34-25-22-20-24(21-23-25)28(32)33/h20-23H,1-19H2,(H,29,30) |
InChI 键 |
IEBBKXRFHKJOOQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CCCCCCCCCCCCCCCCCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![((3AR,4R,6R,6aS)-6-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)methanol](/img/structure/B12962393.png)




![Methyl (r)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoate hydrochloride](/img/structure/B12962422.png)







